N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thioamide to produce the thiazole ring. The final step involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in cancer cells and bacteria. The thiazole ring plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
- 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of a thiazole ring and a dimethoxybenzamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness.
Properties
IUPAC Name |
N-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-6-5-7-14(2)20(13)24-19(26)11-16-12-30-22(23-16)25-21(27)15-8-9-17(28-3)18(10-15)29-4/h5-10,12H,11H2,1-4H3,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFPEONIQADXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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